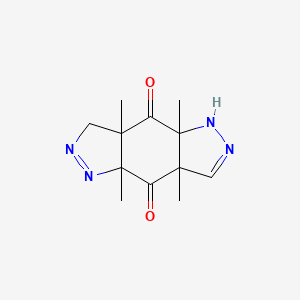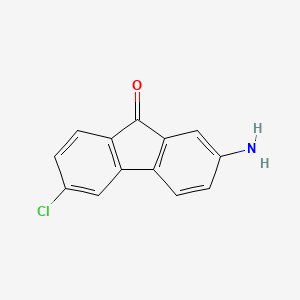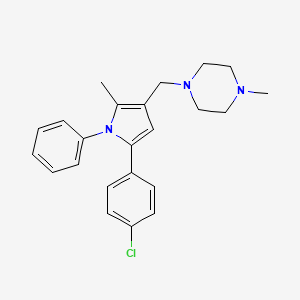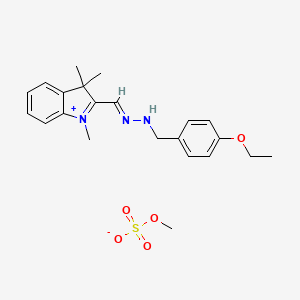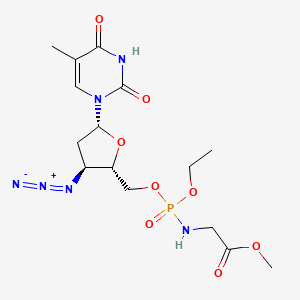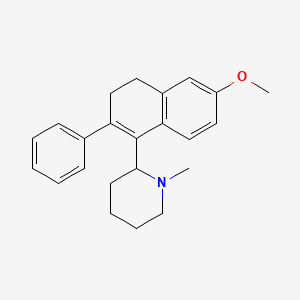
2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine is a complex organic compound with a unique structure that includes a methoxy group, a phenyl group, and a dihydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dihydronaphthalene core: This step involves the cyclization of a suitable precursor to form the dihydronaphthalene ring system.
Introduction of the methoxy group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the phenyl group: The phenyl group is typically introduced through a Friedel-Crafts alkylation reaction.
Formation of the piperidine ring: The final step involves the formation of the piperidine ring through a cyclization reaction, often using amines and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
- 2-[4-(6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyldiethylamine
- 2-{[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]methyl}oxirane
Uniqueness
2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
10058-83-0 |
|---|---|
Molecular Formula |
C23H27NO |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine |
InChI |
InChI=1S/C23H27NO/c1-24-15-7-6-10-22(24)23-20(17-8-4-3-5-9-17)13-11-18-16-19(25-2)12-14-21(18)23/h3-5,8-9,12,14,16,22H,6-7,10-11,13,15H2,1-2H3 |
InChI Key |
HCOMGRKAYPLDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=C(CCC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



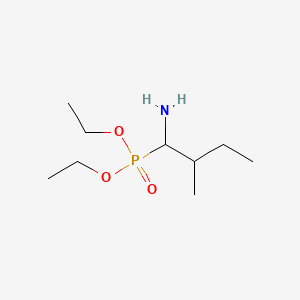


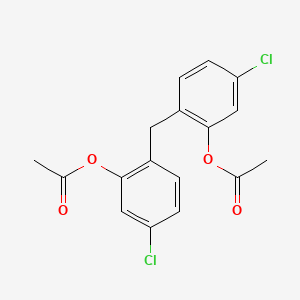
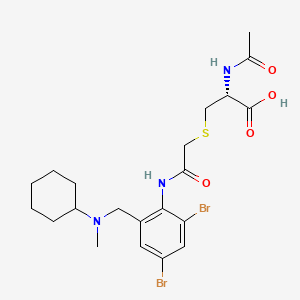
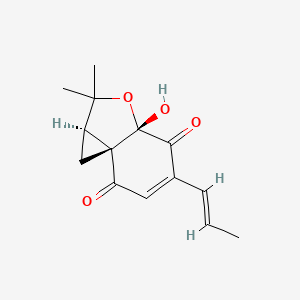
![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)
